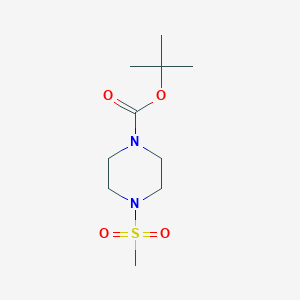

Tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate

概要

説明

Tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate is a chemical compound that has garnered interest due to its relevance in various synthetic and medicinal chemistry applications. Its structural features allow it to serve as a versatile intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related tert-butyl piperazine-1-carboxylate derivatives typically involves condensation reactions under basic conditions, employing carbodiimides as activating agents. For instance, the synthesis of a closely related compound involved condensation between carbamimide and 3-fluorobenzoic acid, characterized by LCMS, NMR, IR, and CHN elemental analysis, and confirmed by X-ray diffraction data (Sanjeevarayappa et al., 2015).

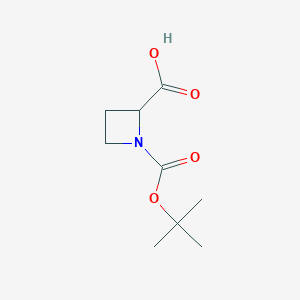

Molecular Structure Analysis

The molecular structure of tert-butyl piperazine-1-carboxylate derivatives has been elucidated through crystallographic studies, revealing their crystallization in specific space groups and the presence of intermolecular interactions that generate a three-dimensional architecture. For example, one study detailed the crystal structure of a related compound, showing its crystallization in the monoclinic space group with specific unit cell parameters, highlighting the presence of weak C-H···O interactions and aromatic π–π stacking (Mamat et al., 2012).

Chemical Reactions and Properties

Tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate participates in nucleophilic substitution reactions, forming key intermediates for the synthesis of biologically active compounds. Its reactivity pattern is indicative of its utility in constructing complex molecular architectures (Liu Ya-hu, 2010).

科学的研究の応用

Pharmacological Applications :

- Antibacterial and Antifungal Activity : Some derivatives of N-Boc piperazine, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, have been studied for their antibacterial and antifungal activities against several microorganisms. These compounds have shown moderate activity in this regard (Kulkarni et al., 2016).

- Cancer Cell Proliferation Inhibition : A series of 1-benzhydryl-sulfonyl-piperazine derivatives have been designed and evaluated for their efficacy in inhibiting breast cancer cell proliferation. Specifically, compound 1-benzhydryl-4-(4-tert-butyl-benzenesulfonyl)-piperazine showed significant inhibitory activity (Kumar et al., 2007).

Molecular Structure Analysis :

- Crystal Structure : The crystal and molecular structures of various tert-butyl piperazine-1-carboxylate derivatives have been reported, providing insights into their chemical properties and potential applications. For example, the structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was analyzed, revealing typical bond lengths and angles for this piperazine-carboxylate (Mamat et al., 2012).

Material Science Applications :

- Anticorrosive Behavior : The novel heterocyclic compound tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate has been studied for its anticorrosive activity on carbon steel in acidic solutions. This molecule exhibited effective corrosion inhibition, demonstrating potential applications in material protection (Praveen et al., 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures to follow if swallowed or if it comes into contact with skin or eyes .

特性

IUPAC Name |

tert-butyl 4-methylsulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)11-5-7-12(8-6-11)17(4,14)15/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVJRVHXORTWTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403715 | |

| Record name | tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate | |

CAS RN |

164331-38-8 | |

| Record name | tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy-](/img/structure/B69514.png)

![3-[(([1-(3,4-Dichlorophenyl)ethylidene]amino)oxy)methyl]benzoic acid](/img/structure/B69517.png)